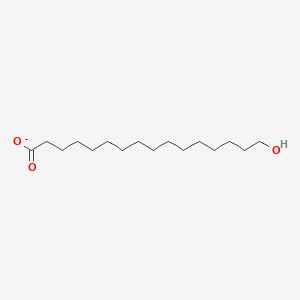
16-Hydroxypalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-hydroxyhexadecanoate is an omega-hydroxy-long-chain fatty acid anion that is the conjugate base of 16-hydroxyhexadecanoic acid (also known as 16-hydroxypalmitic acid or juniperic acid). It has a role as a plant metabolite. It derives from a hexadecanoate. It is a conjugate base of a 16-hydroxyhexadecanoic acid.
Aplicaciones Científicas De Investigación
Introduction to 16-Hydroxypalmitate
This compound, also known as 16-hydroxyhexadecanoic acid, is a hydroxylated fatty acid characterized by the addition of a hydroxyl group at the terminal carbon of palmitic acid. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in scientific research, particularly in the fields of plant biology and human health.
Plant Biology
This compound has been identified as an important component in the biosynthesis of cutin, a lipid polyester found in plant cuticles. Cutin serves as a barrier that limits water loss and protects plants from environmental stressors such as pathogens and radiation. Recent studies have shown that enzymes, specifically cytochrome P450s, are involved in the hydroxylation of fatty acids like palmitic acid to form this compound, which is crucial for cutin synthesis .
Case Study: Feruloyl-Coenzyme A Transferase Activity
Research involving tobacco plants demonstrated that this compound acts as an acyl acceptor for feruloyl transferase enzymes. This activity highlights its role in the modification of cell wall components, which is essential for plant structure and defense mechanisms .
Metabolomics and Human Health
In human health research, this compound has been linked to various metabolic pathways and disease states. It has been identified as a metabolite associated with chronic kidney disease (CKD), where its levels were found to correlate with different causes of CKD, including polycystic kidney disease . This correlation suggests that this compound could serve as a biomarker for disease progression and diagnosis.
Case Study: Metabolomic Profiling in CKD
A study analyzed metabolites in patients with CKD and found that this compound levels were significantly associated with the disease's etiology. This research underscores the potential of using metabolomic approaches to understand complex diseases better and identify novel biomarkers for clinical applications .
Nutritional and Functional Food Research
The compound is also being explored for its nutritional benefits due to its presence in various dietary sources, particularly those derived from plants. Hydroxy fatty acids like this compound are believed to have health benefits, including anti-inflammatory properties and potential roles in metabolic regulation .
Comparative Data Table
Propiedades
Fórmula molecular |
C16H31O3- |
|---|---|
Peso molecular |
271.42 g/mol |
Nombre IUPAC |
16-hydroxyhexadecanoate |
InChI |
InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)/p-1 |
Clave InChI |
UGAGPNKCDRTDHP-UHFFFAOYSA-M |
SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCCO |
SMILES canónico |
C(CCCCCCCC(=O)[O-])CCCCCCCO |
Sinónimos |
16-hydroxyhexadecanoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















